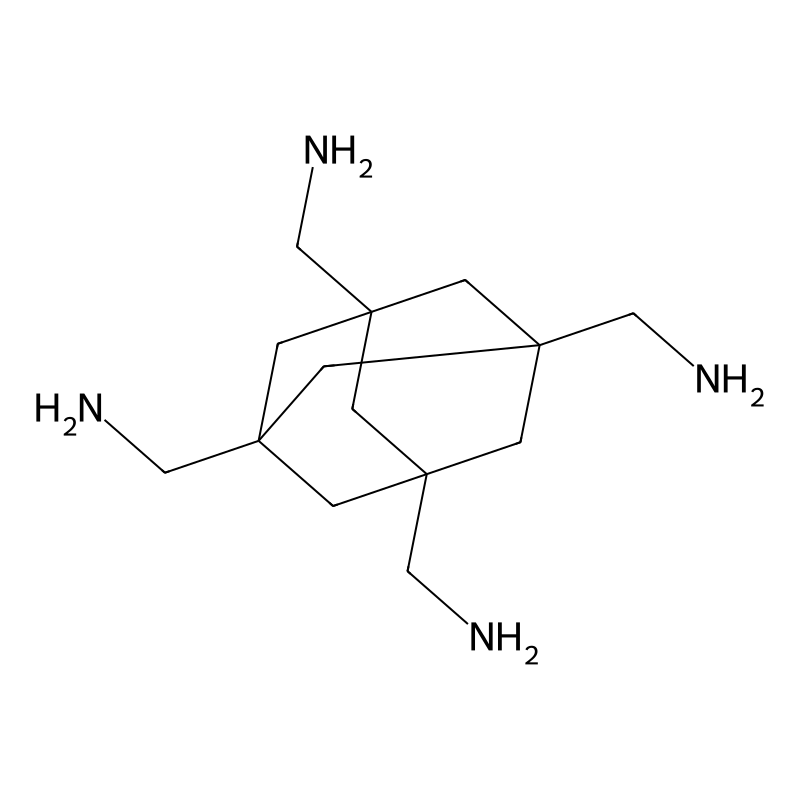

1,3,5,7-Tetrakis(aminomethyl)adamantane

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

1,3,5,7-Tetrakis(aminomethyl)adamantane is an organic compound with the molecular formula . It is a derivative of adamantane, characterized by its unique cage-like structure, which includes four amino groups attached at the 1, 3, 5, and 7 positions of the adamantane backbone. This configuration imparts significant rigidity and stability to the molecule, making it distinct in the realm of organic compounds. The compound is also known for its potential applications in various fields due to its unique chemical properties and structural features.

The uniqueness of 1,3,5,7-tetrakis(aminomethyl)adamantane lies in its combination of a rigid adamantane backbone with multiple reactive amino groups. This makes it a versatile compound suitable for various scientific and industrial applications .

The biological activity of 1,3,5,7-tetrakis(aminomethyl)adamantane is primarily attributed to its four primary amine groups. These groups suggest potential interactions with biological targets through hydrogen bonding or ionic interactions. Research indicates that derivatives of adamantane can be designed for applications in energy storage and may influence cellular energy dynamics. The compound's solubility and stability could also affect its bioavailability and pharmacokinetics .

Several methods have been developed for synthesizing 1,3,5,7-tetrakis(aminomethyl)adamantane:

- Ammonolysis of Adamantane: One common approach involves reacting adamantane with ammonia in the presence of a catalyst under high temperatures and pressures to introduce amino groups.

- Nucleophilic Substitution: Another method employs 1,3,5,7-tetrabromoadamantane as a precursor. This compound undergoes nucleophilic substitution with ammonia or amines to yield 1,3,5,7-tetrakis(aminomethyl)adamantane .

Industrial production typically optimizes these synthesis routes to maximize yield and purity through purification techniques such as recrystallization or chromatography.

1,3,5,7-Tetrakis(aminomethyl)adamantane has several potential applications:

- Energy Storage: Its structural characteristics make it suitable for designing materials for hydrogen storage.

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development against various diseases.

- Material Science: The compound's unique properties could be exploited in creating advanced materials or polymers .

Studies on the interactions of 1,3,5,7-tetrakis(aminomethyl)adamantane with biological systems are ongoing. The presence of multiple amine groups allows the compound to engage in various biochemical pathways. Its potential role in cellular energy dynamics suggests that it could affect metabolic processes significantly. Further research is needed to elucidate its specific mechanisms of action and therapeutic potential .

1,3,5,7-Tetrakis(aminomethyl)adamantane can be compared with several related compounds: